![molecular formula C10H17F3N2O3 B7634160 Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate](/img/structure/B7634160.png)
Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate
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Overview
Description
Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a piperazine derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate is not fully understood. However, it has been suggested that it may act as a modulator of various neurotransmitter systems in the brain. It has also been found to inhibit the activity of certain enzymes involved in the synthesis of prostaglandins, which are involved in inflammation.
Biochemical and Physiological Effects:
Studies have shown that Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate has various biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has also been found to have low toxicity and high solubility in water. However, its high cost and limited availability may be a limitation for some experiments.
Future Directions
There are several future directions for the research on Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate. One possible direction is the development of more efficient and cost-effective synthesis methods. Another direction is the investigation of its potential applications in the treatment of other diseases. Further studies are also needed to fully understand its mechanism of action and physiological effects. Additionally, its potential as a ligand in coordination chemistry and as a reagent in organic synthesis should be explored.
Synthesis Methods
Several methods have been used to synthesize Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate. One of the most common methods involves the reaction of 3,3,3-trifluoro-2-hydroxypropylamine with methyl 2-bromoacetate in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to obtain the final compound.
Scientific Research Applications
Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate has been found to have potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and depression. It has also been used as a reagent in organic synthesis and as a ligand in coordination chemistry.
properties
IUPAC Name |
methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F3N2O3/c1-18-9(17)7-15-4-2-14(3-5-15)6-8(16)10(11,12)13/h8,16H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKLDMUZOBEKKA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1CCN(CC1)CC(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-[4-(3,3,3-trifluoro-2-hydroxypropyl)piperazin-1-yl]acetate |
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